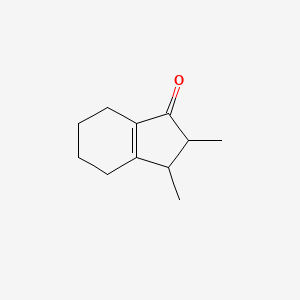
2,3-Dimethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one is an organic compound with the molecular formula C11H16O. It is a cyclic ketone that is part of the indanone family. This compound is known for its unique structure, which includes a six-membered ring fused to a five-membered ring, with two methyl groups attached to the second and third carbon atoms of the six-membered ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of 2,3-dimethylcyclohexanone with a suitable reagent to induce cyclization and form the indanone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in industrial settings to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups and the hydrogen atoms on the ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The ketone group can participate in nucleophilic addition reactions, while the methyl groups can affect the compound’s hydrophobic interactions and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Dimethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one
- 3-Methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one
- 1H-Inden-1-one, 2,3-dihydro-
Uniqueness
2,3-Dimethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Eigenschaften
CAS-Nummer |
54892-83-0 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
2,3-dimethyl-2,3,4,5,6,7-hexahydroinden-1-one |
InChI |
InChI=1S/C11H16O/c1-7-8(2)11(12)10-6-4-3-5-9(7)10/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
HBHIZOYYDWRDQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(=O)C2=C1CCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


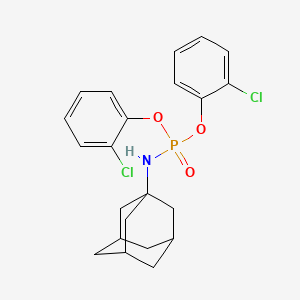
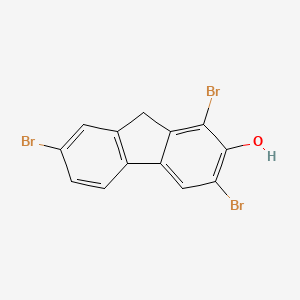

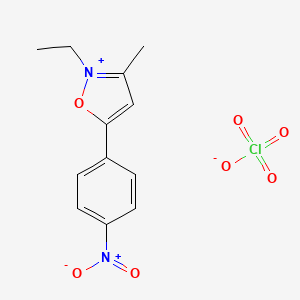
![Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl-](/img/structure/B14639976.png)
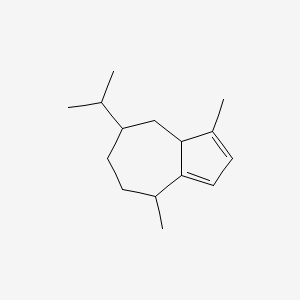
![1,1'-{Methylenebis[(4,1-phenylene)ethene-1,1-diyl]}dibenzene](/img/structure/B14639983.png)
![Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14639985.png)
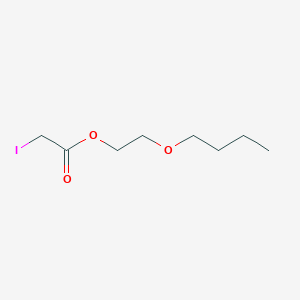
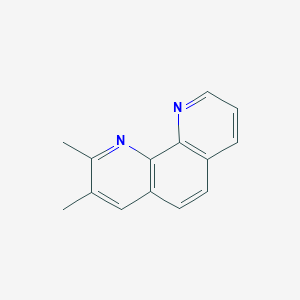

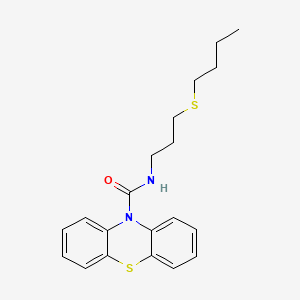

![2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline](/img/structure/B14640010.png)
